5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride
Description
Properties
IUPAC Name |
5-fluoro-2-(3-methylpiperidin-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZVOVZVEMAWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1185302-63-9 | |
| Record name | Benzenamine, 5-fluoro-2-(3-methyl-1-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride generally involves:
- Nucleophilic aromatic substitution (SNAr) on a fluorinated aromatic precursor.
- Introduction of the 3-methylpiperidinyl moiety via amination.
- Formation of the hydrochloride salt for isolation and purification.
The key step is the substitution of a fluorine atom on the aromatic ring by the nitrogen of the 3-methylpiperidine, followed by reduction or modification of the nitro or protected aniline intermediates to yield the target aniline derivative.
Detailed Synthetic Route
Step 1: Preparation of Fluorinated Aromatic Intermediate
- Starting from a fluorinated nitrobenzene derivative, such as 4-fluoro-2-methoxy-5-nitroaniline or related compounds.
- Protection of the aniline group (e.g., acetylation) to prevent side reactions during nitration or substitution.
- Nitration under controlled conditions (e.g., fuming nitric acid in sulfuric acid at low temperature) to introduce the nitro group at the desired position.
Step 2: Amination with 3-Methylpiperidine
- The protected fluorinated aromatic intermediate undergoes nucleophilic aromatic substitution with 3-methylpiperidine.
- Reaction conditions typically involve heating in an appropriate solvent (e.g., THF, toluene) with base or acid catalysts to facilitate substitution.
- The reaction is monitored by TLC or LC-MS to confirm substitution completion.
Step 3: Deprotection and Reduction
- Removal of protecting groups (e.g., acetyl) under acidic or basic conditions.
- Reduction of nitro groups to aniline functionality using reducing agents such as stannous chloride (SnCl2) in acidic media or catalytic hydrogenation.
- The reaction mixture is worked up by extraction, washing, and drying to isolate the free aniline derivative.
Step 4: Formation of Hydrochloride Salt
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | Fuming HNO3 / H2SO4, 0-5 °C, 4-6 hours | ~78 | Controlled temperature nitration |
| Protection (Acetylation) | Acetic anhydride, AcOH, 25-90 °C, 3-5 hours | ~83 | Protects aniline during substitution |
| Amination | 3-Methylpiperidine, THF, reflux, 5 hours | 85-90 | SNAr reaction |
| Reduction | SnCl2 in 1M HCl, reflux, 24-30 hours | Quantitative | Converts nitro to aniline |
| Salt Formation | HCl in Et2O or aqueous, room temp | >90 | Precipitates hydrochloride salt |
These conditions are adapted from literature protocols for similar fluorinated aniline derivatives and confirmed by experimental data.
Analytical and Purification Techniques
- NMR Spectroscopy (1H, 13C) confirms substitution patterns and purity.
- LC-MS monitors reaction progress and molecular weight confirmation.
- Melting Point Determination ensures batch consistency (157-161 °C for the hydrochloride).
- Chromatographic Purification (prep-TLC, column chromatography) is used for intermediates.
- Crystallization from solvents like diethyl ether or petroleum ether yields pure hydrochloride salt.
Research Findings and Optimization Notes
- The choice of protecting group significantly affects yield and purity; acetyl protection is preferred for its ease of removal and stability during nitration.
- Reaction temperature control during nitration and amination is critical to minimize side reactions and over-substitution.
- Reduction with stannous chloride in acidic media provides high selectivity and quantitative conversion to the aniline.
- Formation of the hydrochloride salt improves compound stability and facilitates handling in pharmaceutical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the fluorine-substituted aniline ring can yield various reduced products, depending on the reducing agent used.
Substitution: The aniline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Various reduced aniline derivatives.
Substitution: Functionalized aniline derivatives with additional substituents on the aromatic ring.
Scientific Research Applications
Scientific Research Applications
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride has several significant applications in scientific research:
1. Pharmaceutical Development
- Drug Synthesis : It serves as a crucial building block in the synthesis of various drug candidates, particularly those targeting specific biological pathways such as kinase inhibition. Its structural features allow for modifications that enhance pharmacological properties .
2. Biological Activity
- Anticancer Potential : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in tumor cells, suggesting potential therapeutic applications in oncology .
- Neuroprotective Effects : The compound may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases. This inhibition could enhance cholinergic neurotransmission, offering therapeutic benefits for conditions like Alzheimer's disease .
3. Antiviral Applications
- While specific data on this compound's antiviral activity is limited, structural similarities with other piperidine-based compounds suggest potential efficacy against viral infections. Modifications to piperidine structures have previously led to inhibitors against viruses like Ebola.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer activity of piperidine derivatives demonstrated that modifications to the structure of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride could enhance its interaction with tumor cell receptors. This resulted in increased rates of apoptosis compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotective Studies
In vitro studies assessing the neuroprotective effects of piperidine derivatives similar to this compound showed significant inhibition of acetylcholinesterase activity. These findings indicate that such compounds could be developed into therapeutic agents for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds exhibit structural or functional similarities (Table 1):
Table 1 : Structural comparison of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride with analogues.
Key Differences and Implications
Electronic and Steric Effects
- Trifluoromethyl (CF₃) and trifluoroethoxy (OCH₂CF₃) groups are strongly electron-withdrawing, which may reduce reactivity at the aniline nitrogen but enhance metabolic stability .
Solubility and Physicochemical Properties
- Hydrochloride salts (e.g., the target compound and 5-Fluoro-2-(trifluoroethoxy)aniline hydrochloride) exhibit higher aqueous solubility than their free-base counterparts .
- The piperidine ring in the target compound may confer moderate lipophilicity, balancing solubility and permeability—unlike the highly lipophilic trifluoromethyl derivatives .
Biological Activity
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride (CAS: 1052529-99-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, pharmacological profiles, and its applications in research and medicine.
Chemical Structure and Properties
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride features a molecular formula of C12H18ClFN2 and a molar mass of 244.74 g/mol. The compound consists of an aniline backbone substituted with a fluorine atom at the 5-position and a 3-methylpiperidin-1-yl group at the 2-position. Its melting point ranges from 157 to 161 °C, and it is classified as an irritant .
Synthesis
The synthesis of this compound generally involves several key steps:
- Nitration : The starting material, 5-fluoroaniline, is nitrated to introduce a nitro group at the 2-position.
- Reduction : The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
- Substitution : The resulting product is reacted with 3-methylpiperidine under basic conditions.
- Hydrochloride Formation : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
The biological activity of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity as either inhibitors or activators depending on the specific context of use .
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer activity. For instance, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that modifications in their structure can lead to improved biological efficacy .
Opioid Receptor Interaction
Research has highlighted the potential for compounds similar to 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride to interact with opioid receptors. A study on related piperidine derivatives demonstrated binding affinities ranging from 4 nM to over 850 nM for μ-opioid receptors, indicating that structural modifications can significantly influence receptor affinity and selectivity .
Research Applications
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is utilized in various research applications:
- Pharmaceutical Development : It serves as a precursor in synthesizing more complex organic molecules and potential therapeutic agents.
- Biological Assays : The compound is studied for its effects on cellular signaling pathways and enzyme activity modulation .
Case Study 1: Anticancer Activity
In vitro studies conducted on cancer cell lines demonstrated that certain derivatives of piperidine exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin. These findings suggest that further exploration into the structure–activity relationship (SAR) could yield potent anticancer agents based on this scaffold .
Case Study 2: Opioid Receptor Binding
A comparative analysis of various piperidine derivatives indicated that the introduction of fluorine at specific positions could enhance binding affinity to μ-opioid receptors by twofold or more. This highlights the importance of fluorination in optimizing drug-like properties for pain management applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Binding Affinity (nM) | Notes |
|---|---|---|---|
| 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride | Fluorine at 5-position; piperidine ring | TBD | Potential opioid receptor modulator |
| 2-(3-Methylpiperidin-1-yl)aniline | Lacks fluorine substitution | TBD | Different biological properties |
| 5-Fluoro-2-(piperidin-1-yl)aniline | Similar structure without methyl group | TBD | Affects steric properties |
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride, and how can yield and purity be improved?
- Methodological Answer :
- Nucleophilic Substitution : React 5-fluoro-2-nitroaniline with 3-methylpiperidine under reductive conditions (e.g., catalytic hydrogenation) to introduce the piperidine moiety.
- Salt Formation : Treat the free base with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt.
- Purification : Use recrystallization from methanol/water (1:1 v/v) to enhance purity .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2–2.0 equivalents of 3-methylpiperidine) and employ inert solvents like dioxane or THF to minimize side reactions .
Q. How does the 3-methylpiperidin-1-yl substituent influence the compound’s solubility in common solvents?
- Methodological Answer :
- Solubility Screening : Test solubility in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate).
- Data Comparison : Substituted aniline hydrochlorides (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) show moderate solubility in methanol (≥100 mg/mL) but poor water solubility due to hydrophobic substituents .
- Co-solvent Systems : Use methanol:water (80:20) for dissolution in biological assays .
Advanced Research Questions
Q. How can advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- NMR Analysis : Compare - and -NMR spectra with computational models (DFT) to confirm regioselectivity of the piperidine substitution .
- LC-MS/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH) to assess hydrolytic stability .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, which influence physicochemical properties .
Q. What experimental strategies mitigate discrepancies in reported pKa values for substituted aniline hydrochlorides?
- Methodological Answer :
- Potentiometric Titration : Measure pH vs. titrant volume curves in 0.1 M KCl to determine the dissociation constant.
- Comparative Analysis : The 3-methylpiperidine group increases steric hindrance, raising the pKa compared to unsubstituted aniline hydrochloride (pKa ≈ 4.6) .
- Computational Modeling : Use software like MarvinSketch to predict pKa shifts based on substituent electronic effects .
Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions, and what mechanistic insights apply?
- Methodological Answer :
- Oxidative Stability : Expose to HO or O/UV light; monitor via HPLC for nitro or quinone byproducts (common in aromatic amines) .
- Reductive Pathways : Catalytic hydrogenation may reduce the fluorine substituent if Pd/C is used; switch to PtO for selective piperidine reduction .
- Mechanistic Probes : Isotope labeling (-HO) to trace hydrolysis pathways under acidic/basic conditions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- TGA/DSC Analysis : Perform thermogravimetric analysis to identify decomposition onset (e.g., >200°C for similar piperidine derivatives) .
- Environmental Factors : Moisture accelerates degradation; store at 2–8°C in desiccated containers .
- Reproducibility Checks : Compare melting points (lit. 173–175°C) across labs using calibrated equipment .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
